molecular formula C21H22N2O5 B5048685 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1,3-oxazole-4-carboxamide

Cat. No.: B5048685
M. Wt: 382.4 g/mol
InChI Key: VAWIDQNDKHKXTJ-QLFBSQMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzodioxole, an oxazole, and a bicyclic heptane ring. Benzodioxoles are organic compounds containing a benzene ring fused to a dioxole . Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The bicyclic heptane ring is a seven-membered cycloalkane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxazole rings are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxazole ring might make it susceptible to reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, studies could also investigate its pharmacological activity, toxicity, and metabolic stability .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-21(22-6-5-15-8-13-1-2-14(15)7-13)17-10-26-20(23-17)11-25-16-3-4-18-19(9-16)28-12-27-18/h1-4,9-10,13-15H,5-8,11-12H2,(H,22,24)/t13-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWIDQNDKHKXTJ-QLFBSQMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CCNC(=O)C3=COC(=N3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CCNC(=O)C3=COC(=N3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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